

A Comparative Guide to the Structural Architectures of FtsW and Other SEDS Proteins

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Compound of Interest

Compound Name: *FtsW protein*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural similarities between the essential bacterial cell division protein FtsW and other members of the Shape, Elongation, Division, and Sporulation (SEDS) protein family, with a particular focus on its well-studied homolog, RodA. This comparison is supported by experimental data from recent structural studies, offering insights for researchers in microbiology and professionals in antibiotic development.

Core Structural Similarities: A Conserved Blueprint for Peptidoglycan Synthesis

FtsW and RodA, despite their distinct roles in cell division and elongation respectively, exhibit a remarkably conserved structural fold, underscoring a shared mechanism for peptidoglycan synthesis.^{[1][2]} Both are integral membrane proteins characterized by a core structure of ten transmembrane (TM) helices.^{[3][4]} This shared topology forms the foundation for their function as peptidoglycan glycosyltransferases.

A key feature of this conserved architecture is the presence of large extracellular loops (ECLs), which harbor catalytically important residues.^[3] Notably, a large, highly conserved cavity located within the transmembrane domain is essential for the enzymatic activity of these proteins.^[3] Mutagenesis studies have demonstrated that disruption of this cavity abrogates the function of RodA, highlighting its critical role in substrate binding and catalysis.^[3] While a direct structural alignment and Root-Mean-Square Deviation (RMSD) value between FtsW and RodA

is not readily available in the reviewed literature, the high degree of topological conservation strongly suggests a similar three-dimensional arrangement.

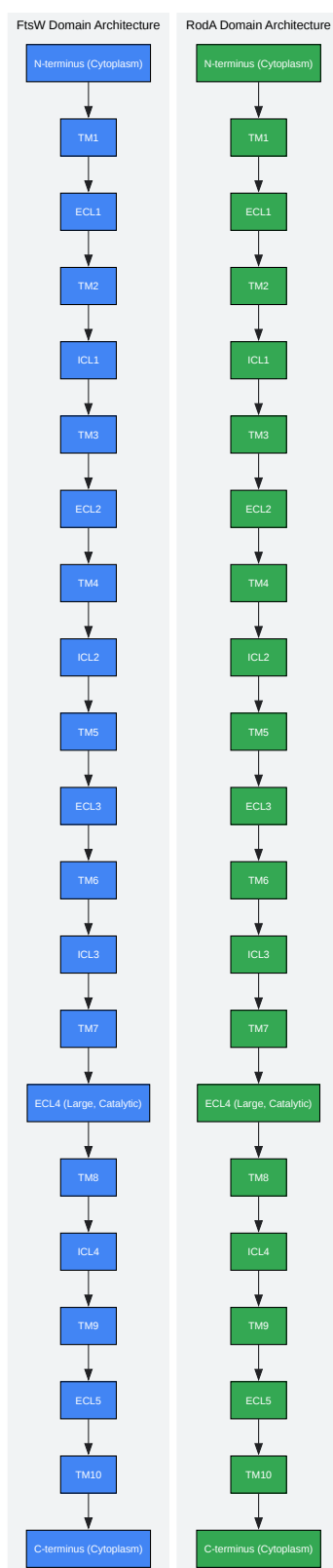
Quantitative Structural Data

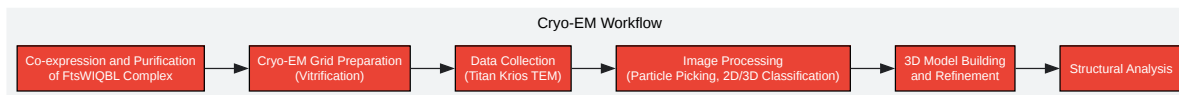
The following table summarizes key quantitative data derived from the structural analysis of FtsW from *Pseudomonas aeruginosa* (within the FtsW_{IQBL} complex) and RodA from *Thermus thermophilus* and *Escherichia coli* (in complex with PBP2).

Feature	FtsW (<i>P. aeruginosa</i>)	RodA (<i>T. thermophilus</i>)	RodA (<i>E. coli</i>)
PDB ID	8BH1	6BAR	8TJ3
Resolution (Å)	3.7 (Cryo-EM)	2.91 (X-ray Diffraction)	3.0 (Cryo-EM)
Number of Transmembrane Helices	10	10	10
Key Conserved Feature	Large extracellular loops and a central transmembrane cavity	Large extracellular loops and a highly conserved transmembrane cavity	Ten transmembrane helices with a conserved central cavity
Associated Proteins in Structure	FtsI, FtsQ, FtsB, FtsL	Monomer	PBP2

Domain Architecture and Functional Relationships

The conserved ten-transmembrane helix architecture of FtsW and RodA is fundamental to their function. The following diagram illustrates this shared structural organization.





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